O-Desmethyl midostaurin-13C6

Mastocytosis Kinase Inhibition Pharmacology

O-Desmethyl Midostaurin-13C6 is the definitive 13C6-labeled analog of the active Midostaurin metabolite CGP62221. Unlike unlabeled material, it provides a precise internal standard for LC-MS/MS quantification, eliminating matrix effects and ensuring accurate PK/PD and DDI data. Essential for CYP3A4 metabolism studies and KIT-driven malignancy research where metabolite contribution must be deconvolved from parent drug.

Molecular Formula C34H28N4O4
Molecular Weight 556.6 g/mol
Cat. No. B12301538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl midostaurin-13C6
Molecular FormulaC34H28N4O4
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
InChIInChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)
InChIKeyPXOCRDZEEXVZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection Guide for O-Desmethyl Midostaurin (CGP62221) – The Active Metabolite of Midostaurin


O-Desmethyl Midostaurin (also known as CGP62221, O-Desmethyl PKC412, CAS 740816-86-8) is the primary active metabolite of the FDA-approved multi-kinase inhibitor Midostaurin [1]. It is formed endogenously via cytochrome P450 (predominantly CYP3A4)-mediated O-demethylation and retains significant inhibitory activity against a range of protein kinases, including KIT and FLT3 [2]. As an analytical reference standard and a tool compound for investigating the pharmacodynamic contributions of Midostaurin's metabolic pathway, this compound is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug-drug interaction (DDI) studies, and in vitro mechanistic assays. Selection of this specific metabolite, as opposed to the parent drug or the alternative epimeric metabolite (CGP52421), is essential for accurately recapitulating or quantifying the in vivo pharmacological profile of Midostaurin therapy.

Why Generic Substitution Fails: O-Desmethyl Midostaurin (CGP62221) vs. Midostaurin and the Alternative Metabolite CGP52421


Substituting O-Desmethyl Midostaurin with the parent drug Midostaurin or the alternative major metabolite CGP52421 introduces critical quantitative and functional discrepancies that invalidate experimental or analytical conclusions. While Midostaurin is a multi-kinase inhibitor, its in vivo efficacy and toxicity profile are partially driven by the accumulation and distinct target engagement profile of its active metabolite CGP62221 [1]. Crucially, the alternative epimer CGP52421 exhibits a starkly divergent biological activity: it shows negligible growth-inhibitory effects in neoplastic mast cell models where CGP62221 retains potent antiproliferative activity [2]. Furthermore, the substantial differences in physicochemical properties—such as a significantly lower predicted XLogP3 for the metabolite (4.3) versus the parent drug, altering cellular permeability and solubility profiles—render simple molar equivalence or generic substitution scientifically unsound for quantitative bioanalysis, LC-MS/MS method development, or accurate in vitro reconstitution of the drug's metabolic pharmacology [3].

Quantitative Differentiation Evidence for O-Desmethyl Midostaurin (CGP62221) Against Comparators


Differential Antiproliferative Efficacy in Neoplastic Mast Cells: CGP62221 vs. Epimeric Metabolite CGP52421

O-Desmethyl Midostaurin (CGP62221) retains potent antiproliferative activity in neoplastic mast cell lines, directly comparable to the parent drug, Midostaurin. In stark contrast, the other major circulating epimeric metabolite, CGP52421, shows minimal to no growth-inhibitory effect in the same cellular models, highlighting a critical divergence in functional pharmacology among the two major metabolites of Midostaurin [1].

Mastocytosis Kinase Inhibition Pharmacology Metabolite Profiling

Kinase Target Engagement Profile: Metabolite CGP62221 vs. Parent Drug Midostaurin

While both O-Desmethyl Midostaurin (CGP62221) and Midostaurin are multi-kinase inhibitors, their target binding profiles are not identical. Comparative kinobeads competition assays reveal quantitative differences in target affinity and selectivity. Notably, Midostaurin shows stronger affinity for PKC family members, whereas CGP62221 exhibits a relatively enhanced binding to KIT, the primary therapeutic target in systemic mastocytosis and certain AML subtypes [1].

Kinase Selectivity Target Profiling Chemical Proteomics

Physicochemical Differentiation for Analytical Method Development: Solubility and Lipophilicity

O-Desmethyl Midostaurin (CGP62221) possesses distinct physicochemical properties compared to the parent drug, Midostaurin, which directly impact analytical method development, particularly in chromatography and sample preparation. The metabolite exhibits a significantly lower calculated lipophilicity (XLogP3 = 4.3) and a markedly lower solubility in DMSO compared to Midostaurin, which has an XLogP of approximately 5.4 and is soluble in DMSO at >100 mg/mL [1] .

Bioanalysis LC-MS/MS Chromatography Solubility

Differential Metabolic Stability: Impact on In Vitro Pharmacokinetic Studies

O-Desmethyl Midostaurin (CGP62221) demonstrates a markedly higher intrinsic clearance (CLint) in human liver microsomes compared to the parent drug, Midostaurin. This is consistent with its role as an intermediate metabolite that is further processed by CYP3A4 to secondary metabolites [1]. Consequently, its half-life in in vitro metabolic stability assays is significantly shorter, requiring careful experimental design when used as a test compound.

Drug Metabolism CYP3A4 Metabolic Stability Hepatocytes

Validated Research and Industrial Applications of O-Desmethyl Midostaurin (CGP62221)


Quantitative Bioanalysis and Therapeutic Drug Monitoring (TDM) of Midostaurin

As a major, pharmacologically active circulating metabolite, O-Desmethyl Midostaurin is an essential analytical reference standard for the development and validation of LC-MS/MS methods aimed at quantifying Midostaurin and its metabolites in human plasma or serum. Accurate measurement of both parent drug and this specific metabolite is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in clinical trials or for therapeutic drug monitoring to guide dosing in AML and mastocytosis patients [1]. Procurement of high-purity O-Desmethyl Midostaurin is non-negotiable for generating reliable calibration curves and quality control samples in these regulated bioanalytical assays.

In Vitro Drug-Drug Interaction (DDI) and CYP3A4 Phenotyping Studies

O-Desmethyl Midostaurin (CGP62221) is a sensitive probe for studying CYP3A4-mediated metabolism and potential drug-drug interactions. Since Midostaurin is extensively metabolized by CYP3A4 to form CGP62221 and other metabolites, this compound is used in in vitro hepatocyte or microsomal assays to quantitatively assess the impact of CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampin) on the metabolic pathway of Midostaurin [2]. Its use in these studies provides direct, quantitative data on how co-administered drugs may alter Midostaurin's metabolic clearance and, consequently, its efficacy and safety profile.

Functional Pharmacology Studies in KIT-Mutant Cancer Models

In research focused on KIT-driven malignancies, such as systemic mastocytosis or gastrointestinal stromal tumors (GIST), O-Desmethyl Midostaurin is utilized to deconvolve the contribution of Midostaurin's active metabolism to its overall therapeutic effect. As demonstrated, CGP62221 exhibits potent and selective growth inhibition in KIT-mutant cell lines [3]. By using this pure metabolite in parallel with Midostaurin, researchers can quantitatively dissect whether observed in vivo anti-tumor activity is primarily driven by the parent drug or by this active metabolite, providing crucial insights for optimizing dosing schedules and predicting clinical response.

Pharmacokinetic Modeling and In Vitro-In Vivo Extrapolation (IVIVE)

For pharmacokinetic scientists, O-Desmethyl Midostaurin is a key input parameter for building physiologically based pharmacokinetic (PBPK) models. Data on its intrinsic clearance, plasma protein binding, and tissue distribution are essential for accurately simulating the time-course of both parent and active metabolite concentrations in target tissues [4]. Using this specific compound allows for the refinement of IVIVE models, which are critical for predicting human exposure, guiding first-in-human dose selection for follow-on compounds, and understanding inter-patient variability in Midostaurin response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl midostaurin-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.